molecular formula C17H23N5O B8659233 7-morpholin-4-yl-4-piperidin-1-ylquinazolin-2-amine

7-morpholin-4-yl-4-piperidin-1-ylquinazolin-2-amine

Cat. No.: B8659233
M. Wt: 313.4 g/mol
InChI Key: JWHYYNGBCFLTOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-morpholin-4-yl-4-piperidin-1-ylquinazolin-2-amine is a complex organic compound that belongs to the class of quinazoline derivatives. This compound is characterized by the presence of morpholine and piperidine rings attached to a quinazoline core. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-morpholin-4-yl-4-piperidin-1-ylquinazolin-2-amine typically involves multi-step organic reactions. One common method involves the condensation of 2-aminobenzonitrile with piperidine and morpholine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 7-morpholin-4-yl-4-piperidin-1-ylquinazolin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce reduced quinazoline derivatives .

Scientific Research Applications

7-morpholin-4-yl-4-piperidin-1-ylquinazolin-2-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with various biological targets.

    Medicine: Quinazoline derivatives, including this compound, are investigated for their potential therapeutic effects, such as anticancer, antiviral, and anti-inflammatory activities.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 7-morpholin-4-yl-4-piperidin-1-ylquinazolin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can lead to various biological effects, depending on the target enzyme or receptor .

Comparison with Similar Compounds

  • 7-Morpholin-4-yl-4-piperidin-1-ylquinazoline-2-carbonitrile
  • 7-Morpholin-4-yl-4-piperidin-1-ylquinazoline-2-carboxamide

Comparison: Compared to similar compounds, 7-morpholin-4-yl-4-piperidin-1-ylquinazolin-2-amine exhibits unique properties due to the presence of both morpholine and piperidine rings. These structural features contribute to its distinct biological activities and potential therapeutic applications. The compound’s ability to undergo various chemical reactions also makes it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C17H23N5O

Molecular Weight

313.4 g/mol

IUPAC Name

7-morpholin-4-yl-4-piperidin-1-ylquinazolin-2-amine

InChI

InChI=1S/C17H23N5O/c18-17-19-15-12-13(21-8-10-23-11-9-21)4-5-14(15)16(20-17)22-6-2-1-3-7-22/h4-5,12H,1-3,6-11H2,(H2,18,19,20)

InChI Key

JWHYYNGBCFLTOK-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=NC(=NC3=C2C=CC(=C3)N4CCOCC4)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

0.166 g (0.50 mmol) of 2,4-dichloro-7-morpholin-4-ylquinazoline and 1.0 ml of ammonia solution (32%) in 2.0 ml of dioxane were heated in a cem microwave at 130° C. (80 watts) for 150 min. Conventional work-up gave 0.04 g of 7-morpholin-4-yl-4-piperidin-1-ylquinazolin-2-ylamine (No. 57).
Quantity
0.166 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One

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